molecular formula C12H10Cl2N4O B2459310 (3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2415472-28-3

(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone

Cat. No. B2459310
CAS RN: 2415472-28-3
M. Wt: 297.14
InChI Key: UVKXRBXQEXRMAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and yield .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of enzymes, or other biochemical interactions .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new methods of synthesis .

properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O/c13-9-3-8(4-10(14)5-9)12(19)17-6-11(7-17)18-15-1-2-16-18/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKXRBXQEXRMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC(=C2)Cl)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

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